molecular formula C9H7N3O3S B3011118 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid CAS No. 128922-04-3

2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid

カタログ番号: B3011118
CAS番号: 128922-04-3
分子量: 237.23
InChIキー: MXKRVZFRVKXCFK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid is a high-purity chemical reagent designed for pharmaceutical and oncological research. This compound is built on the pyrido[2,3-d]pyrimidine scaffold, a bicyclic nitrogen-containing heterocycle recognized as a privileged structure in medicinal chemistry due to its versatility in interacting with multiple biological targets . The core structure is a known pharmacophore, and its derivatives are extensively investigated for developing novel therapeutic agents, particularly in oncology . This specific derivative is intended for research use only and is not intended for diagnostic or therapeutic applications.Pyrido[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, with a major research focus on their potent antitumor properties . These compounds are recognized for their ability to inhibit a diverse range of cancer-relevant enzymes. Key research applications for this chemical family include investigation as inhibitors of tyrosine kinases, extracellular-regulated protein kinases (ERK), ABL kinase, and the mammalian target of rapamycin (mTOR) . These kinases are crucial components of signaling pathways that control cell growth, survival, and proliferation, and their dysregulation is a hallmark of cancer . Furthermore, this scaffold shows activity against other vital targets such as dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and a classic target for anticancer and antimicrobial drugs . The mechanism of action for pyrido[2,3-d]pyrimidines is target-dependent; they typically act as competitive inhibitors at the enzyme's active site, such as the ATP-binding pocket in the case of kinases, or the folate-binding site for DHFR, thereby disrupting critical cellular processes in cancer cells . The structure-activity relationship (SAR) of these compounds is a key area of study, where modifications to the core structure, such as the acetic acid moiety and sulfanylidene group in this derivative, are explored to enhance potency, selectivity, and optimize pharmacological properties . Researchers utilize this compound in hit-to-lead optimization campaigns, probing its interactions with specific protein targets to develop new selective and effective anticancer agents .

特性

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S/c13-6(14)4-12-8(15)5-2-1-3-10-7(5)11-9(12)16/h1-3H,4H2,(H,13,14)(H,10,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKRVZFRVKXCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=S)N(C2=O)CC(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrido-pyrimidine structure, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and enzyme inhibition properties, supported by recent research findings.

Chemical Structure

The compound's IUPAC name is 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid, with the following chemical formula:

PropertyValue
Molecular FormulaC8H7N3O3S
Molecular Weight213.22 g/mol
CAS Number412341-42-5

Antibacterial Properties

Recent studies have demonstrated that compounds with similar structural features exhibit significant antibacterial activity. For instance, derivatives of pyrido-pyrimidine have been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.

A study evaluated the antibacterial activity of synthesized derivatives against multiple strains. The results indicated that compounds with a pyrido-pyrimidine core displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives achieving IC50 values as low as 1.21 µM .

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has also been explored. Pyrido-pyrimidine derivatives have been implicated in the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The mechanism often involves the modulation of signaling pathways associated with inflammation.

In one study, a series of pyrido-pyrimidine derivatives were tested for their ability to inhibit COX enzymes. The most active compounds showed significant inhibition at concentrations comparable to established anti-inflammatory drugs .

Enzyme Inhibition

Enzyme inhibition studies have revealed that compounds related to 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid can act as potent inhibitors of various enzymes:

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase (AChE)2.14 ± 0.003
Urease1.13 ± 0.003

These findings suggest that the compound may have therapeutic potential in treating conditions where these enzymes play a critical role.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrido-pyrimidine derivatives:

  • Synthesis and Characterization : A study synthesized various derivatives and characterized them using NMR and mass spectrometry. The biological activities were assessed through in vitro assays, demonstrating promising results against bacterial strains .
  • Docking Studies : Molecular docking studies provided insights into the binding interactions between the synthesized compounds and target proteins, revealing potential mechanisms of action relevant to their biological activities .
  • Fluorescence Quenching Studies : Bovine serum albumin (BSA) binding interactions were evaluated using fluorescence quenching methods, indicating strong binding affinity for certain derivatives, which correlates with their pharmacological effectiveness .

類似化合物との比較

Research Findings and Implications

  • Synthetic Accessibility: Pyrido[2,3-d]pyrimidine derivatives are typically synthesized via cyclocondensation reactions, whereas thieno analogs require thiophene ring formation . The ethyl ester in may serve as a prodrug, hydrolyzing in vivo to release the active acetic acid form .
  • Unresolved Questions :

    • Safety and toxicity data are absent for the target compound and several analogs (e.g., ), highlighting the need for comprehensive toxicological studies.
    • The impact of the Z-configuration in on biological activity remains unexplored .

Q & A

Q. What synthetic routes are available for preparing 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions involving pyrimidinethiol derivatives and chloroacetic acid. For example:

  • Step 1: React pyrimidinethiol (e.g., 5 mmol) with chloroacetic acid and a carbonyl compound (e.g., furfural) in glacial acetic acid under reflux (5 hours) with a catalytic base like morpholine .
  • Step 2: Optimize reaction conditions by varying solvents (e.g., DMF vs. acetic acid), temperature (40–100°C), and stoichiometric ratios of reagents to improve yield (e.g., achieving ~92% yield in some cases) .
  • Step 3: Purify via recrystallization in hot acetic acid or column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • IR Spectroscopy: Identify functional groups like C=O (stretching at ~1650–1750 cm⁻¹) and S-H (2550–2600 cm⁻¹) .
  • 1H-NMR: Assign aromatic protons (δ 7.2–8.7 ppm) and methylene/methyl groups (e.g., δ 2.2–2.5 ppm for CH₃) .
  • Mass Spectrometry (MS): Confirm molecular weight via molecular ion peaks (e.g., m/z 472 for related pyrimidine derivatives) and fragmentation patterns (e.g., base peak at m/z 212) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays involving this compound?

Methodological Answer:

  • Reproducibility Checks: Ensure consistent synthetic protocols (e.g., purity ≥95% via HPLC) and solvent systems (e.g., DMSO for solubility) to minimize batch-to-batch variability .
  • Multi-Assay Validation: Compare results across multiple assays (e.g., antimicrobial vs. enzyme inhibition). For example, if antimicrobial activity contradicts enzyme inhibition data, test for off-target effects using genetic knockouts or competitive binding assays .
  • Structural Analysis: Use X-ray crystallography or computational docking (e.g., AutoDock Vina) to correlate activity with stereoelectronic properties .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • QSAR Modeling: Train models using topological indices (e.g., Wiener index, molecular connectivity) and experimental data (e.g., logP, IC₅₀) from analogs like pyrazolo[3,4-d]pyrimidines .
  • ADMET Prediction: Use tools like SwissADME to estimate bioavailability (%ABS = 65–70), cytochrome P450 interactions, and blood-brain barrier permeability .
  • Molecular Dynamics (MD): Simulate binding stability to target proteins (e.g., EGFR-TK) over 100 ns trajectories to assess residence time and entropy changes .

Q. How can researchers design derivatives to enhance metabolic stability while retaining activity?

Methodological Answer:

  • Bioisosteric Replacement: Replace labile groups (e.g., ester with amide) to reduce hydrolysis. For example, substitute the acetic acid moiety with a trifluoromethyl group (as seen in related pyridines) .
  • Pro-drug Strategies: Introduce enzymatically cleavable groups (e.g., acetylated amines) to improve solubility and delay metabolism .
  • In Silico Screening: Use virtual libraries (e.g., ZINC15) to prioritize derivatives with optimal LogD (1.5–3.5) and polar surface area (<140 Ų) .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies for evaluating enzyme inhibition?

Methodological Answer:

  • Dose Range: Test 8–10 concentrations (e.g., 0.1–100 µM) in triplicate to generate IC₅₀ curves .

  • Controls: Include positive controls (e.g., staurosporine for kinases) and solvent controls (e.g., ≤1% DMSO).

  • Data Fitting: Use nonlinear regression (e.g., GraphPad Prism) with the Hill equation:

    Response=Min+(MaxMin)1+10(logIC50log[Drug])×Hill Slope\text{Response} = \frac{\text{Min} + (\text{Max} - \text{Min})}{1 + 10^{(\log \text{IC}_{50} - \log[\text{Drug}]) \times \text{Hill Slope}}}

    Report R² >0.95 for robust fits .

Q. What statistical approaches are recommended for analyzing conflicting cytotoxicity data?

Methodological Answer:

  • Multivariate Analysis: Apply PCA to identify outliers in high-throughput screening datasets .
  • Meta-Analysis: Pool data from ≥3 independent studies using random-effects models (e.g., RevMan) to quantify heterogeneity (I² statistic) .
  • Mechanistic Follow-Up: Use RNA-seq or proteomics to identify pathways affected at conflicting doses .

Safety & Handling Guidelines

Q. What precautions are essential for handling this compound in vitro?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (H315/H319) .
  • Ventilation: Use fume hoods for weighing and solubilizing to avoid inhalation (P261/P271) .
  • Waste Disposal: Neutralize acidic residues with NaHCO₃ before discarding (P501) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。